molecular formula C17H20N4O B4516247 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4516247
M. Wt: 296.37 g/mol
InChI Key: LVJSHOQINFJKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a structurally complex organic compound featuring three key motifs:

  • A bicyclo[2.2.1]heptene ring system, known for its rigid, norbornene-like framework that enhances steric and electronic stability in drug design .
  • A carboxamide group (-C(=O)NH-) that facilitates hydrogen bonding, improving solubility and target binding .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20-17(21-6-2-3-7-21)15(11-19-20)16(22)18-10-14-9-12-4-5-13(14)8-12/h2-7,11-14H,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJSHOQINFJKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NCC2CC3CC2C=C3)N4C=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₂H₁₇N₃
Molecular Weight 203.28 g/mol
CAS Number 1218090-59-5

Anti-inflammatory Effects

Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory properties. A study by Sivaramakarthikeyan et al. demonstrated that certain pyrazole derivatives showed remarkable inhibitory effects on paw swelling in acute inflammatory models, comparable to standard treatments like aspirin . The compound's structure, which includes a bicyclic moiety, may contribute to its enhanced activity against inflammatory pathways.

The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have shown that compounds similar to this compound possess selective COX-2 inhibitory activity with high selectivity indexes compared to COX-1 . This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.

Analgesic Properties

In addition to anti-inflammatory effects, the compound has been evaluated for analgesic activity. In vivo studies involving animal models have shown that certain pyrazole derivatives can significantly reduce pain responses, indicating their potential as analgesics . The mechanism likely involves modulation of pain pathways influenced by COX inhibition.

Case Studies and Research Findings

Several case studies highlight the efficacy of pyrazole derivatives:

  • Study on COX Inhibition : A comparative analysis of various pyrazole derivatives revealed that those with specific substitutions exhibited superior COX-2 inhibition and lower side effects compared to traditional NSAIDs like diclofenac and celecoxib .
  • Toxicity Assessments : Acute oral toxicity studies indicated that certain derivatives had high LD50 values (>2000 mg/kg), suggesting a favorable safety profile for further development in therapeutic applications .
  • Histopathological Evaluations : Histopathological examinations post-treatment demonstrated minimal organ damage in subjects treated with selective COX inhibitors derived from pyrazoles, reinforcing their safety and efficacy as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is best understood through comparisons with related pyrazole-carboxamide and bicyclic derivatives. Key distinctions are outlined below:

Structural and Functional Group Comparisons

Compound Name Key Structural Features Unique Properties Biological Activities References
Target Compound Bicyclo[2.2.1]heptene, pyrrole-substituted pyrazole, carboxamide High rigidity from bicyclic system; pyrrole enhances π-π stacking Potential CNS or enzyme-targeted activity (inferred from bicyclic analogs)
N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Bromophenyl instead of bicycloheptene Increased lipophilicity due to bromine; electron-withdrawing effects Antimicrobial, anti-inflammatory (pyrazole-pyrrole synergy)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Benzodioxole and chlorophenyl groups Enhanced metabolic stability (benzodioxole); halogenated aryl for target specificity Antitumor, antifibrotic (reported in analogs)
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine Bicycloheptene linked to piperazine-piperidine Basic nitrogen centers for receptor binding; improved blood-brain barrier penetration Antimicrobial, CNS-targeted (piperazine moiety)
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide Tetrazole and pyridine groups Tetrazole as a bioisostere for carboxylic acids; pyridine for metal coordination Antihypertensive, enzyme inhibition

Pharmacological and Physicochemical Distinctions

  • Rigidity vs.
  • Electron-Donating vs. Withdrawing Groups : The pyrrole moiety (electron-rich) contrasts with bromophenyl (electron-withdrawing) in , altering electronic interactions with biological targets .
  • Bioisosteric Replacements : Tetrazole in and benzodioxole in serve as bioisosteres, offering metabolic stability advantages over the target’s pyrrole .

Q & A

Basic: What are the standard synthetic routes and characterization techniques for this compound?

Answer:
The synthesis of this bicycloheptene-pyrazole carboxamide derivative typically involves multi-step organic reactions:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or β-keto esters under acidic conditions .
  • Step 2: Introduction of the bicyclo[2.2.1]heptene moiety through alkylation or reductive amination, using reagents like NaBH₃CN or coupling agents (e.g., HATU) .
  • Step 3: Functionalization with the pyrrole group using Buchwald-Hartwig amination or nucleophilic substitution .

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and purity .
  • X-ray Crystallography: Optional for resolving stereochemical ambiguities in the bicycloheptene group .

Basic: How is the compound initially screened for biological activity?

Answer:
Initial screening focuses on target-agnostic assays to identify broad pharmacological potential:

  • In vitro enzyme inhibition assays: Test against kinases, proteases, or receptors (e.g., GPCRs) using fluorescence-based or radiometric methods .
  • Cell viability assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and non-malignant cells to assess selectivity .
  • Solubility and stability profiling: Use HPLC-UV to measure kinetic solubility in PBS and metabolic stability in liver microsomes .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
SAR studies require systematic modification of key structural domains:

  • Bicycloheptene group: Replace with other strained rings (e.g., norbornane) to evaluate steric effects on target binding .
  • Pyrrole substituent: Vary electron-donating/withdrawing groups (e.g., -F, -OCH₃) to probe electronic contributions to activity .
  • Pyrazole carboxamide: Substitute the methyl group with bulkier alkyl chains to assess hydrophobic interactions .

Methodology:

  • Parallel synthesis using automated liquid handlers for high-throughput analog generation .
  • Data analysis: Multivariate regression models to correlate structural features with bioactivity .

Advanced: What computational strategies predict target binding and pharmacokinetics?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases in ) .
  • Molecular dynamics (MD) simulations: GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
  • ADMET prediction: SwissADME or ADMETlab to forecast absorption, CYP450 inhibition, and blood-brain barrier penetration .

Validation:

  • Compare computational predictions with experimental IC₅₀ values and metabolic stability data .

Advanced: How to resolve contradictions in biological activity across assay platforms?

Answer:
Contradictions often arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects:

  • Orthogonal assays: Validate hits using both fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Proteome-wide profiling: Employ affinity pulldown-MS to identify unintended targets .
  • Dose-response analysis: Use Hill slope values to distinguish specific vs. nonspecific binding .

Case study: If cytotoxicity in cancer cells (MTT assay) conflicts with low enzyme inhibition, evaluate mitochondrial toxicity via Seahorse assay .

Advanced: What strategies improve solubility and formulation for in vivo studies?

Answer:

  • Salt formation: Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility .
  • Nanoparticle encapsulation: Use PLGA or liposomes for sustained release in pharmacokinetic studies .
  • Co-solvent systems: Optimize PEG-400/ethanol/water mixtures for intravenous administration .

Analytical validation:

  • Dynamic light scattering (DLS) for nanoparticle size distribution.
  • MALDI-TOF to confirm compound integrity post-encapsulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.